molecular formula C23H26N2O6S B11425247 Ethyl 4-(2-ethoxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-ethoxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11425247
M. Wt: 458.5 g/mol
InChI Key: BRHVTWNPHKVUCJ-UHFFFAOYSA-N
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Description

ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds, such as:

The uniqueness of ETHYL 4-(2-ETHOXYPHENYL)-6-[(4-METHYLBENZENESULFONYL)METHYL]-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H26N2O6S

Molecular Weight

458.5 g/mol

IUPAC Name

ethyl 4-(2-ethoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H26N2O6S/c1-4-30-19-9-7-6-8-17(19)21-20(22(26)31-5-2)18(24-23(27)25-21)14-32(28,29)16-12-10-15(3)11-13-16/h6-13,21H,4-5,14H2,1-3H3,(H2,24,25,27)

InChI Key

BRHVTWNPHKVUCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC

Origin of Product

United States

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